

"2-Chloro-N-ethylpyrimidin-4-amine" CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-N-ethylpyrimidin-4-amine

Cat. No.: B1371358

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-N-ethylpyrimidin-4-amine** for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with **2-Chloro-N-ethylpyrimidin-4-amine**. We will delve into its core properties, synthesis, reactivity, and critical role as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry. The pyrimidine scaffold is a cornerstone of numerous biologically active compounds, and understanding the nuances of its derivatives is paramount for innovation.[\[1\]](#)

Core Compound Identification and Physicochemical Properties

2-Chloro-N-ethylpyrimidin-4-amine is a substituted pyrimidine derivative featuring a reactive chlorine atom at the 2-position and an ethylamino group at the 4-position. This specific arrangement of functional groups makes it a valuable building block in synthetic chemistry.

Property	Value	Source
CAS Number	86443-51-8	[2]
Molecular Formula	C ₆ H ₈ CIN ₃	[2]
Molecular Weight	157.6 g/mol	[2]
SMILES	CCNC1=NC(=NC=C1)Cl	[2]
Storage Conditions	Keep in a dark place, under an inert atmosphere, at 2-8°C	[2]

While detailed experimental data for properties like melting and boiling points are not readily available in public literature, they can be sourced from specific commercial suppliers. The compound's structure, with its polar amine group and aromatic ring, suggests moderate solubility in organic solvents like dichloromethane, ethyl acetate, and alcohols.

Synthesis Protocol: A Mechanistic Approach

The synthesis of **2-Chloro-N-ethylpyrimidin-4-amine** is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this approach is the high electrophilicity of the carbon atoms in the pyrimidine ring, which is further enhanced by the presence of two electron-withdrawing nitrogen atoms. The chlorine atoms on a dichloropyrimidine starting material are excellent leaving groups for this transformation.

A common and efficient starting material is 2,4-dichloropyrimidine. The chlorine atom at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position. This regioselectivity allows for a controlled, stepwise substitution.

Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine

This protocol outlines a standard laboratory procedure for the synthesis.

Step 1: Reaction Setup

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq) and a suitable solvent such as ethanol or acetonitrile.
- Add a base, typically a non-nucleophilic amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq), to the solution. The base acts as a scavenger for the HCl generated during the reaction.
- Cool the mixture to 0°C in an ice bath.

Step 2: Nucleophilic Addition

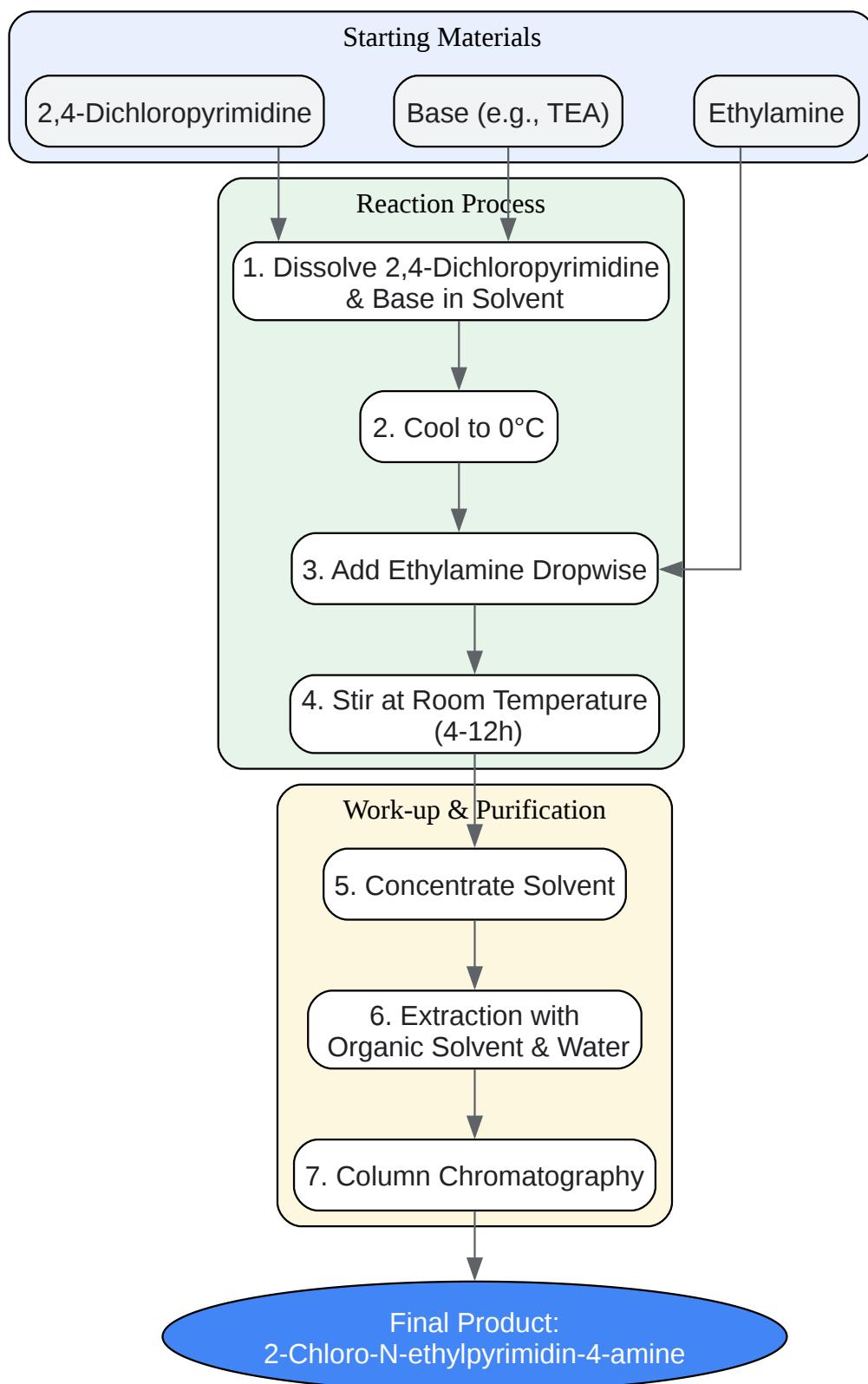
- Slowly add ethylamine (1.0-1.1 eq), either as a solution in the reaction solvent or neat, to the cooled solution. The controlled, slow addition is crucial to manage the exothermic nature of the reaction.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

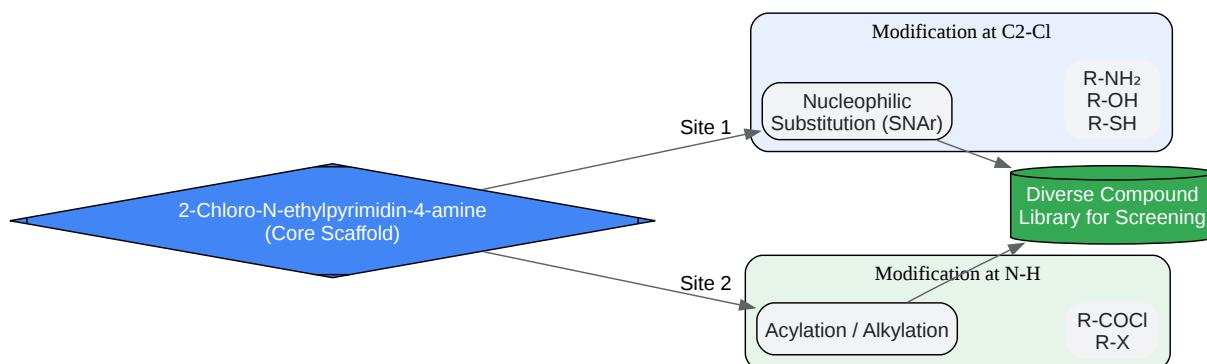
Step 3: Monitoring and Work-up

- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
- Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane and wash with water and brine to remove the amine salt and any unreacted starting materials.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

Step 4: Purification

- The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure **2-Chloro-N-ethylpyrimidin-4-amine**.


[Click to download full resolution via product page](#)


Diagram 1: General Synthesis Workflow

Chemical Reactivity and Applications in Drug Discovery

The utility of **2-Chloro-N-ethylpyrimidin-4-amine** as a synthetic intermediate stems from its two primary reactive sites: the chlorine atom at the C2 position and the secondary amine proton on the ethylamino group.

- **C2 Position Reactivity:** The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) through another SNAr reaction. This allows for the introduction of diverse functional groups and the construction of a second point of diversity in a molecule.
- **N-H Reactivity:** The proton on the ethylamino group can be deprotonated by a strong base, and the resulting nitrogen can participate in reactions such as acylation, alkylation, or coupling reactions.

This dual reactivity makes the compound an ideal scaffold for building libraries of compounds for high-throughput screening in drug discovery programs. Chlorinated heterocyclic compounds are prevalent in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine.[3] The pyrimidine core itself is a key feature in many therapeutic agents, including anticancer and anti-inflammatory drugs.[4]

[Click to download full resolution via product page](#)

Diagram 2: Role as a Medicinal Chemistry Scaffold

Safety, Handling, and Storage

As a laboratory chemical, **2-Chloro-N-ethylpyrimidin-4-amine** must be handled with appropriate precautions. The available safety data indicates several hazards.

GHS Hazard Statements:[2]

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. [5]
- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[6]
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[5]
- Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator. Avoid breathing dust or vapors.[5]
- General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][7]

- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][7]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[6]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability and to prevent degradation, store under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (2-8°C), protected from light.[2][6]

Conclusion

2-Chloro-N-ethylpyrimidin-4-amine is a high-value chemical intermediate with significant applications in medicinal chemistry and organic synthesis. Its defined structure, predictable reactivity at two distinct sites, and role as a precursor to complex heterocyclic compounds make it an essential tool for researchers in drug discovery. Proper understanding of its synthesis, handling, and chemical properties is crucial for leveraging its full potential in the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Thieme E-Books & E-Journals [thieme-connect.de]
2. achmem.com [achmem.com]
3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. (2-CHLORO-ETHYL)-METHYL-AMINE Safety Data Sheets(SDS) lookchem [lookchem.com]
- To cite this document: BenchChem. ["2-Chloro-N-ethylpyrimidin-4-amine" CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1371358#2-chloro-n-ethylpyrimidin-4-amine-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com